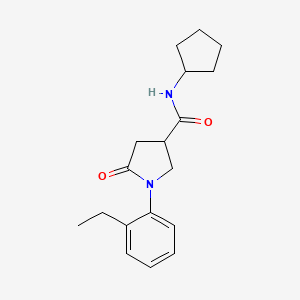
4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting various cellular pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2, NF-κB, and AKT, which are known to play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.
实验室实验的优点和局限性
The advantages of using 4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potent anti-inflammatory and anticancer properties, which make it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires specialized knowledge and equipment. Furthermore, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One direction is to study its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, future research could focus on optimizing the synthesis method of this compound and elucidating its mechanism of action to fully understand its therapeutic potential.
合成方法
The synthesis of 4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a complex process that requires specialized knowledge and equipment. The most commonly used method for synthesizing this compound is the reaction of 2-aminothiazole with 2-chloro-6-fluorobenzaldehyde and ethyl mercaptan in the presence of a catalyst. The reaction takes place under specific conditions of temperature, pressure, and pH, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
4-(2-chloro-6-fluorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. Several research studies have shown that this compound exhibits potent anti-inflammatory, antimicrobial, and anticancer properties. It has been found to be effective against various types of cancer cells, including lung, breast, and colon cancer cells. Furthermore, it has been shown to have a synergistic effect when combined with other chemotherapeutic agents.
属性
IUPAC Name |
(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS2/c1-2-17-12-15-10(11(16)18-12)6-7-8(13)4-3-5-9(7)14/h3-6H,2H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHYQHUAYAYGJ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC=C2Cl)F)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4723049.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723062.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-pyrrolidinedione](/img/structure/B4723066.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4723070.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)
![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)

![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)